4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is a benzimidazole derivative. Benzimidazole compounds are known for their broad range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, and anticancer properties . The benzimidazole nucleus, containing two nitrogen atoms, plays a crucial role in the constitution of many natural and synthetic compounds .
Preparation Methods
The synthesis of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide involves several steps. One common method includes the hydrolysis of 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one in an acidic medium, followed by treatment with o-phenylenediamine (OPDA) in situ . The synthetic route typically involves the Erlenmeyer-Plochl azlactone synthesis for the azlactone precursor, which is derived from hippuric acid and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and benzimidazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers, such as proteins and nucleic acids, due to their structural similarity to naturally occurring nucleotides . This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Fenbendazole: Used as an anthelmintic agent with a broad spectrum of activity.
Albendazole: Another anthelmintic agent with similar properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-chloro-N-(1-methylbenzimidazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-5-3-2-4-12(13)17-15(19)18-14(20)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALJIMTUUESEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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